![molecular formula C15H14N2O2 B13661866 5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions usually involve heating the reactants at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can make the process more sustainable .
化学反応の分析
Types of Reactions
5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with anti-tuberculosis, anti-cancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is used in the development of luminescent materials and sensors.
Pharmaceutical Industry: The compound is explored for its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell membranes, modulating signal transduction pathways and exerting its biological effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the methoxy groups.
2-Phenylimidazo[1,2-a]pyridine: Similar structure with a phenyl group instead of a methoxyphenyl group.
3-Hydroxymethylimidazo[1,2-a]pyridine: Contains a hydroxymethyl group instead of a methoxy group.
Uniqueness
5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of methoxy groups, which enhance its chemical reactivity and biological activity. These functional groups can participate in various chemical reactions, making the compound versatile for different applications .
特性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
5-methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-12-6-3-5-11(9-12)13-10-17-14(16-13)7-4-8-15(17)19-2/h3-10H,1-2H3 |
InChIキー |
FGOCKVHSCJGHQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CN3C(=N2)C=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)

![2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine](/img/structure/B13661799.png)
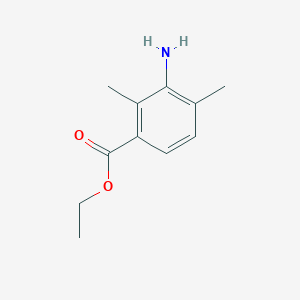
![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)
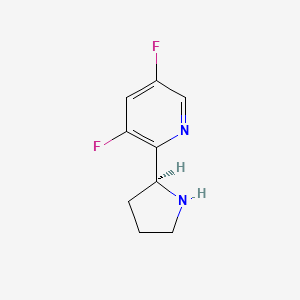
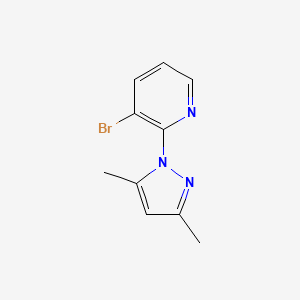
![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
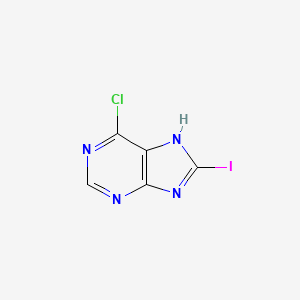
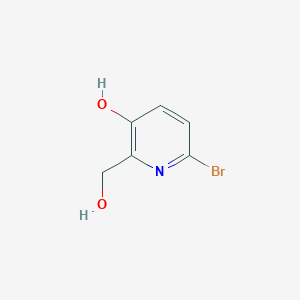
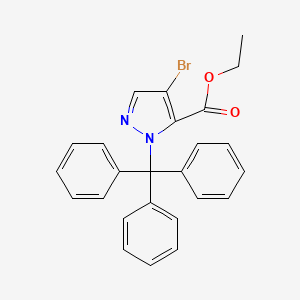
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
